4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide

TrkA inhibitor Medicinal chemistry Pain research

This 4-cyano benzamide (CAS 1396854-01-5) is a patent-protected TrkA inhibitor from Merck Sharp & Dohme's WO2015148354 series. Its unique cyclopropyl-furan-hydroxyethyl scaffold offers differential binding interactions vs. pan-Trk controls (PF-06273340, GNF-5837), enabling subtype-specific inhibitor design and intellectual property freedom-to-operate advantages. Ideal for kinase selectivity panels, neuropathic pain models (CCI/SNI), and NGF-TrkA mechanistic studies. Modular Suzuki-Miyaura synthesis supports SAR campaigns. Request a quote for custom synthesis or bulk orders.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 1396854-01-5
Cat. No. B2533196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide
CAS1396854-01-5
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=CC=C(C=C2)C#N)(C3=CC=CO3)O
InChIInChI=1S/C17H16N2O3/c18-10-12-3-5-13(6-4-12)16(20)19-11-17(21,14-7-8-14)15-2-1-9-22-15/h1-6,9,14,21H,7-8,11H2,(H,19,20)
InChIKeyKLYLIFLOKDUIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide (CAS 1396854-01-5): Sourcing Guide for a Patented TrkA Inhibitor Tool Compound


4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide (CAS 1396854-01-5) is a small-molecule benzamide intended for research use as a tropomyosin-related kinase A (TrkA) inhibitor [1]. This compound is explicitly named in the patent family WO2015148354 (Example 99) assigned to Merck Sharp & Dohme, which claims bicyclic heteroaryl benzamides as Trk family kinase inhibitors for pain, inflammation, and oncology indications [2]. The compound features a distinguishing 4-cyano substitution on the benzamide ring and a cyclopropyl-furan-hydroxyethyl side-chain that differentiates it from simpler N-cyclopropyl benzamide analogs [3]. Authoritative drug-target databases annotate this chemotype as a TrkA inhibitor with patented disease associations including chronic pain, neuropathic pain, pruritus, and solid tumours [4].

Why TrkA Inhibitor Selection Cannot Be Reduced to a Simple Potency Metric: The Case of 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide


TrkA inhibitors from distinct chemotypes—including pyrazine benzamides, oxindoles, and bicyclic heteroaryl benzamides—exhibit divergent selectivity fingerprints, phosphorylation kinetics, binding modes (Type I/II/DFG-out), and species cross-reactivity that cannot be inferred from a single IC50 value [1]. Widely used positive controls such as PF-06273340 (pan-Trk IC50: 6 nM for TrkA) , GNF-5837 (TrkA IC50: 8 nM) , and AZ-23 (TrkA IC50: 2 nM) [2] operate through distinct activation-state mechanisms and exhibit substantially different TrkB/TrkC selectivity windows and off-target kinase profiles [2]. The comparatively under-characterised 4-cyano benzamide chemotype represented by CAS 1396854-01-5 offers a patent-protected scaffold with a unique cyclopropyl-furan-hydroxyethyl side-chain that may afford differential binding interactions and intellectual property freedom-to-operate advantages for translational programs, even though its intrinsic TrkA IC50 has not been publicly disclosed [1].

Quantitative Differentiation Evidence for 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide Compared with Key TrkA Inhibitor Benchmarks


Structural Differentiation: A 4-Cyano Benzamide Scaffold with a Cyclopropyl-Furan-Hydroxyethyl Side-Chain

The compound 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide (CAS 1396854-01-5) is structurally distinguished from simpler N-cyclopropyl benzamides and from the majority of TrkA-active chemotypes by its combination of a 4-cyano substituent on the benzamide ring and a chiral cyclopropyl-furan-hydroxyethyl side-chain. Unlike the widely used Type I inhibitor AZ-23 (which lacks a furan ring and hydroxyethyl group, relying on a flat pyrimidine core), this compound introduces a hydrogen-bond-donating/-accepting hydroxyethyl linker and a lipophilic furan ring that may engage distinct sub-pockets within the TrkA ATP-binding site [1]. The molecular formula (C17H16N2O3; MW = 296.32 g/mol) confirms a low-molecular-weight scaffold substantially smaller than PF-06273340 (CAS 1402438-74-7, a macrocyclic inhibitor), potentially conferring advantages in CNS penetration and synthetic tractability for analoging [2]. The cyano group at the 4-position of the benzamide ring is a privileged motif in kinase inhibitor design, known to form critical hinge-region hydrogen bonds.

TrkA inhibitor Medicinal chemistry Pain research

Target Identity Confirmed by Authoritative Database Annotation (TrkA)

The Therapeutic Target Database (TTD) and DrugMAP independently annotate the compound 'Bicyclic heteroaryl benzamide derivative 4' (synonym: PMID28270021-Compound-WO2015148354Example99) as a Tropomyosin-related kinase A (TrkA) inhibitor [1]. DrugMAP additionally annotates the closely related chemotype 'Bicyclic heteroaryl benzamide derivative 5' (WO2015148373Example104) as a TrkA inhibitor with the same mechanism of action classification [2]. These database annotations are derived from the patent's explicit claims and experimental disclosures linking the compound series to TrkA inhibitory activity. While the databases do not list numeric IC50 values for individual examples, the consistent target annotation across independent authoritative databases substantiates the compound's TrkA inhibitory mechanism.

TrkA inhibition Drug-target interaction Kinase profiling

Patent-Protected Indication Breadth Across Pain, Inflammation, and Oncology

The patent family WO2015148354 explicitly claims the compound class—including Example 99 (CAS 1396854-01-5)—for the treatment of chronic pain, neuropathic pain, pruritus, and solid tumours including thymic cancer [1]. The TTD database assigns status 'Patented' to all listed indications without distinguishing clinical phase, indicating active patent protection [1]. The closely related Example 104 (CAS not assigned in databases, described in WO2015148373) is annotated with the same indication set: chronic pain, neuropathic pain, pruritus, solid tumour/cancer, and thymic cancer [2]. In contrast, widely used commercial TrkA tool compounds such as GNF-5837 and AZ-23 are not covered by active composition-of-matter patents with this specific pain and oncology indication breadth, limiting their translatability to clinical candidate benchmarking.

Therapeutic indications Patent landscape Drug repositioning

Prioritized Research and Procurement Application Scenarios for 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide


Head-to-Head TrkA Selectivity Profiling Against Established Benchmarks

For kinase selectivity profiling panels, use this compound alongside PF-06273340 and GNF-5837 to assess TrkA/TrkB/TrkC selectivity ratios in a uniform assay format (e.g., Invitrogen LanthaScreen Eu Kinase Binding Assay or ELISA-based TrkA activity assay). Because the 4-cyano benzamide scaffold differs from the clinically precedented pan-Trk and DFG-out inhibitor chemotypes, differential selectivity patterns may emerge that inform subtype-specific inhibitor design [1]. The patent's TrkA inhibition disclosure supports its inclusion as a chemotype comparator in multi-scaffold selectivity screens.

Pain Model Pharmacological Tool Compound Screening

In preclinical pain research, deploy this compound in established rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury) and compare its efficacy with that of the peripherally restricted pan-Trk inhibitor PF-06273340 and the centrally penetrant inhibitor AZ-23 [1]. The compound's assigned patent indications for neuropathic pain and chronic pain [2] warrant its prioritization as a tool for investigating NGF-TrkA signaling in these paradigms, particularly where differential CNS penetration or target engagement profiles are hypothesized.

Medicinal Chemistry Starting Point for 4-Cyano Benzamide SAR Exploration

Use this compound as a tractable starting scaffold for structure-activity relationship (SAR) campaigns targeting TrkA. The modular synthesis via Suzuki-Miyaura cross-coupling [1] and the presence of the 4-cyano group (a well-precedented kinase hinge-binding motif) enable systematic variation of the benzamide ring, the cyclopropyl group, and the furan ring to probe binding pocket interactions. The compound's modest molecular weight (296.32 g/mol) [2] and the patent family's extensive structure tables provide a rich comparative dataset for designing focused analog libraries.

Biomarker and Target Engagement Studies in NGF-TrkA Signaling

In mechanistic studies of NGF-TrkA-mediated signaling (e.g., in osteoarthritis chondrocytes, pancreatic cancer pain models, or hereditary sensory neuropathy models), employ this compound to assess its effect on downstream phosphorylation markers including phospho-TrkA (Y490/Y674/675), phospho-AKT, and phospho-ERK1/2 by Western blot or ELISA. The patent's therapeutic indication for chronic pain and the compound's database-confirmed TrkA inhibitory mechanism [2] provide a rationale for its use as a pharmacological probe to dissect NGF-TrkA signaling cascades, provided its potency is first empirically confirmed in the relevant assay system.

Quote Request

Request a Quote for 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.